

2-Methoxy-N-methylethanamine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxy-N-methylethanamine**

Cat. No.: **B1584131**

[Get Quote](#)

An In-depth Technical Guide to **2-Methoxy-N-methylethanamine**: Properties, Synthesis, and Applications

Introduction

2-Methoxy-N-methylethanamine, with CAS number 38256-93-8, is a versatile bifunctional organic compound featuring both an ether and a secondary amine group.^{[1][2]} This unique structural arrangement makes it a valuable building block in various chemical syntheses.^[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the creation of complex active pharmaceutical ingredients (APIs).^[1] This guide provides a comprehensive overview of the chemical and physical properties, established synthesis protocols, key applications, and safety considerations for **2-Methoxy-N-methylethanamine**, tailored for researchers and professionals in drug development and organic synthesis.

Chemical Structure and Physicochemical Properties

The molecular structure of **2-Methoxy-N-methylethanamine** is fundamental to its reactivity and utility. The presence of a secondary amine provides a site for nucleophilic reactions and salt formation, while the ether linkage contributes to its solubility characteristics and can influence intermolecular interactions.

Molecular Structure

Caption: 2D Chemical Structure of **2-Methoxy-N-methylethanamine**.

Physicochemical and Spectroscopic Data

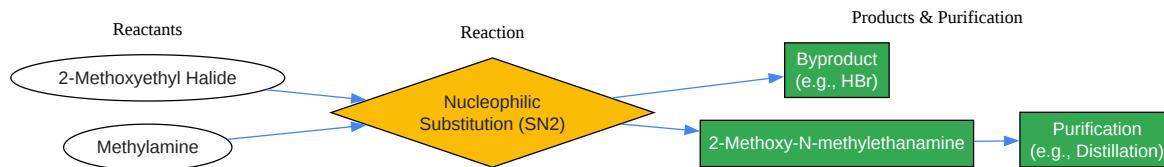
A summary of the key physicochemical properties of **2-Methoxy-N-methylethanamine** is provided below. These properties are crucial for its handling, reaction setup, and purification.

Property	Value	Source
Molecular Formula	C4H11NO	[3][4][5][6]
Molecular Weight	89.14 g/mol	[3][5][6]
CAS Number	38256-93-8	[3][4]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Pungent	[3]
Boiling Point	96 °C	[3]
Density	0.83 g/cm ³	[3]
Flash Point	1 °C	[3]
Vapor Pressure	113 mmHg at 25°C	[3]
Solubility	Soluble in water and common organic solvents	[3]
Refractive Index	n _{20/D} 1.401	[3]

Spectroscopic data is essential for the structural elucidation and purity assessment of **2-Methoxy-N-methylethanamine**.

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule. Key shifts are observed for the N-methyl, O-methyl, and the two methylene (CH₂) groups, as well as the N-H proton.[5]
- ¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each of the four unique carbon atoms in the structure.

- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-N stretching, C-O-C stretching of the ether, and C-H stretching of the alkyl groups.[6]
- Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound.[6]


Synthesis Methodologies

The synthesis of **2-Methoxy-N-methylethanamine** can be achieved through several routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements.

Common Synthetic Approaches

- Nucleophilic Substitution: A prevalent method involves the reaction of methylamine with a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane.[2] This is a classic SN2 reaction where the amine acts as the nucleophile. The use of a base may be required to neutralize the hydrohalic acid formed as a byproduct.
- Reductive Amination: An alternative strategy is the reductive amination of methoxyacetaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced *in situ* to the desired secondary amine using a reducing agent like sodium borohydride or sodium cyanoborohydride. A similar approach has been described for related compounds.[7]

Illustrative Synthesis Workflow: Nucleophilic Substitution

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Methoxy-N-methylethanamine** via nucleophilic substitution.

Detailed Experimental Protocol: Synthesis from Methylamine and 1-Bromo-2-methoxyethane

This protocol is based on the principles of nucleophilic amine alkylation.[\[2\]](#)

Materials:

- Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
- 1-Bromo-2-methoxyethane
- Potassium carbonate (or another suitable base)
- Anhydrous solvent (e.g., acetonitrile or DMF)
- Standard laboratory glassware for reflux and work-up
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylamine and potassium carbonate in the anhydrous solvent.
- Slowly add 1-bromo-2-methoxyethane to the stirred solution at room temperature. The addition is often done dropwise to control any exothermic reaction.
- After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC). The causality here is that heating provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
- Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure **2-Methoxy-N-methylethanamine**. The choice of distillation as a purification method is based on the liquid nature and volatility of the product.

Key Reactions and Applications

The dual functionality of **2-Methoxy-N-methylethanamine** makes it a versatile reagent in organic synthesis.[\[1\]](#)

- N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated to introduce a wide range of substituents.
- Use as a Ligand: The nitrogen and oxygen atoms can act as chelating ligands for various metal ions.
- Pharmaceutical Synthesis: It is a key building block for more complex molecules with potential biological activity.[\[1\]](#) Its incorporation into a drug candidate can influence properties such as solubility, lipophilicity, and metabolic stability.
- Organic Synthesis Intermediate: It serves as a precursor in multi-step syntheses of various organic compounds.[\[1\]](#)[\[3\]](#)

Safety and Handling

2-Methoxy-N-methylethanamine is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary

Hazard Class	GHS Classification	Precautionary Statements	Source
Flammability	Flammable Liquid, Category 2	H225: Highly flammable liquid and vapor	[4] [6]
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage	[4]
Eye Damage/Irritation	Category 1	H318: Causes serious eye damage	[6]
Respiratory Irritation	-	R37/38: Irritating to respiratory system and skin	[3]

Safe Handling and Storage

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[\[8\]](#)
Use explosion-proof electrical equipment.[\[4\]](#)
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[\[3\]](#)[\[4\]](#)
- Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools.[\[4\]](#) Avoid contact with skin, eyes, and respiratory tract.[\[3\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[4\]](#)[\[9\]](#)
Store locked up.[\[4\]](#)

First Aid Measures

- Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[4][9]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2-Methoxy-N-methylethanamine | 38256-93-8 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. angenechemical.com [angenechemical.com]
- 5. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR spectrum [chemicalbook.com]
- 6. (2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-methoxyphenoxy)-N-methylethanamine | 72955-82-9 | Benchchem [benchchem.com]
- 8. file.leyan.com [file.leyan.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Methoxy-N-methylethanamine chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584131#2-methoxy-n-methylethanamine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com